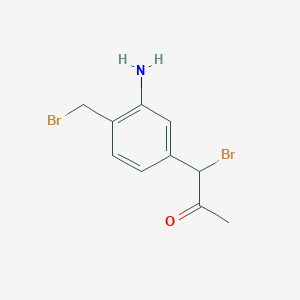

1-(3-Amino-4-(bromomethyl)phenyl)-1-bromopropan-2-one

Descripción

1-(3-Amino-4-(bromomethyl)phenyl)-1-bromopropan-2-one is a brominated aromatic ketone featuring a 3-amino-4-(bromomethyl)phenyl group attached to a bromopropanone backbone. This compound is of interest in synthetic organic chemistry due to its dual bromine substituents, which enhance its reactivity in cross-coupling and alkylation reactions.

Propiedades

Fórmula molecular |

C10H11Br2NO |

|---|---|

Peso molecular |

321.01 g/mol |

Nombre IUPAC |

1-[3-amino-4-(bromomethyl)phenyl]-1-bromopropan-2-one |

InChI |

InChI=1S/C10H11Br2NO/c1-6(14)10(12)7-2-3-8(5-11)9(13)4-7/h2-4,10H,5,13H2,1H3 |

Clave InChI |

ZEJDCAOZHHSEED-UHFFFAOYSA-N |

SMILES canónico |

CC(=O)C(C1=CC(=C(C=C1)CBr)N)Br |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Amino-4-(bromomethyl)phenyl)-1-bromopropan-2-one typically involves multi-step organic reactions. One common route includes the bromination of 1-(3-Amino-4-methylphenyl)-1-propan-2-one using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent such as dichloromethane at room temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Análisis De Reacciones Químicas

Types of Reactions

1-(3-Amino-4-(bromomethyl)phenyl)-1-bromopropan-2-one undergoes various types of chemical reactions, including:

Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.

Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

Reduction: The carbonyl group can be reduced to form alcohols.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, or sodium methoxide in polar aprotic solvents (e.g., DMF, DMSO).

Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in anhydrous conditions.

Major Products

Nucleophilic Substitution: Formation of azides, thiocyanates, or ethers.

Oxidation: Formation of nitro or nitroso compounds.

Reduction: Formation of alcohols.

Aplicaciones Científicas De Investigación

1-(3-Amino-4-(bromomethyl)phenyl)-1-bromopropan-2-one has several applications in scientific research:

Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

Medicinal Chemistry: Potential precursor for the development of pharmaceutical compounds with antimicrobial or anticancer properties.

Material Science: Utilized in the preparation of polymers and advanced materials with specific functional properties.

Mecanismo De Acción

The mechanism of action of 1-(3-Amino-4-(bromomethyl)phenyl)-1-bromopropan-2-one involves its interaction with various molecular targets:

Nucleophilic Attack: The bromomethyl group is susceptible to nucleophilic attack, leading to the formation of new carbon-nitrogen or carbon-sulfur bonds.

Oxidation and Reduction: The amino and carbonyl groups can undergo redox reactions, altering the compound’s electronic structure and reactivity.

Comparación Con Compuestos Similares

Structural and Functional Group Analysis

The following compounds share structural motifs with 1-(3-Amino-4-(bromomethyl)phenyl)-1-bromopropan-2-one, such as bromomethyl, aromatic, or ketone groups:

Key Observations:

Bromomethyl vs. Other Halogenated Groups: The bromomethyl group in the target compound and analogs (e.g., 2-[3-(bromomethyl)phenyl]thiophene) increases molecular weight and hydrophobicity compared to non-halogenated analogs.

Ketone Backbone Variations: The target compound’s propan-2-one backbone is structurally analogous to 2-bromo-enones (e.g., ’s chalcone derivative) but differs in substitution patterns. Bromine at the α-position (as in the target) increases electrophilicity compared to β-bromo ketones .

Aromatic Substituents: The 3-amino-4-(bromomethyl)phenyl group contrasts with sulfonyl-indole () or trifluoromethyl-pyrrolidinone () systems. These differences impact electronic properties: the amino group is electron-donating, while sulfonyl or CF3 groups are electron-withdrawing .

Physical Properties and Stability

- Melting Points : The bromomethyl-thiophene derivative (57°C) has a lower melting point than the triazole hydrobromide (>280°C), reflecting differences in hydrogen-bonding capacity and molecular rigidity .

- Decomposition : The triazole hydrobromide’s high decomposition temperature suggests greater thermal stability, likely due to ionic interactions in the hydrobromide salt .

Crystallographic and Structural Insights

- Chalcone Derivatives (): X-ray studies of 2-bromo-enones reveal planar geometries with bromine influencing packing via halogen bonds. Similar analysis could predict the target compound’s crystal structure .

- β-Amino Ketones (): Centrosymmetric dimers formed via N–H⋯O hydrogen bonds illustrate how the amino group directs crystal packing, a feature likely relevant to the target compound .

Actividad Biológica

1-(3-Amino-4-(bromomethyl)phenyl)-1-bromopropan-2-one is a brominated organic compound with potential biological activity. Its unique structure, featuring an amino group and bromine substituents, allows it to interact with various biological targets, making it a candidate for medicinal chemistry applications. This article reviews the biological activity of this compound, synthesizing findings from diverse research sources.

Chemical Structure and Properties

The molecular formula of this compound is C10H12Br2N2O, and it has a molecular weight of 328.03 g/mol. The compound's structure includes:

- A phenyl ring with an amino group.

- Two bromine atoms contributing to its reactivity.

Table 1: Structural Features

| Feature | Description |

|---|---|

| Molecular Formula | C10H12Br2N2O |

| Molecular Weight | 328.03 g/mol |

| Functional Groups | Amino, Bromine |

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit antimicrobial activity. Preliminary studies suggest that this compound may inhibit the growth of certain bacterial strains, making it a potential candidate for developing new antibiotics.

Enzyme Inhibition

The unique structural features of this compound suggest it could modulate enzyme activity. Its ability to form both covalent and non-covalent interactions with enzyme active sites may lead to significant biological effects, including inhibition or activation of specific enzymes involved in metabolic pathways.

Case Studies

A case study involving structurally related compounds demonstrated their efficacy in inhibiting specific bacterial enzymes, suggesting that this compound could have similar effects. For instance, compounds with brominated phenyl groups have shown promise in targeting bacterial resistance mechanisms.

The proposed mechanism of action for this compound involves:

- Electrophilic attack : The bromine atoms facilitate electrophilic interactions with nucleophiles in biological systems.

- Receptor modulation : The amino group may enhance binding affinity to various receptors, influencing signaling pathways.

Comparative Analysis

To understand the biological potential of this compound better, a comparative analysis with structurally similar compounds is essential.

Table 2: Comparison of Similar Compounds

| Compound Name | Structural Features | Unique Biological Activity |

|---|---|---|

| 1-(3-Amino-4-methylthio)phenyl-1-bromopropan-2-one | Methylthio instead of bromomethyl | Antimicrobial properties |

| 1-(3-Nitro-4-(methylthio)phenyl)-1-bromopropan-2-one | Nitro group substitution | Potential anti-cancer activity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.